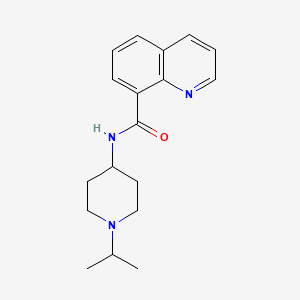
N-(cyclopropylmethyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2-hydroxybenzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I that has been gaining attention in the scientific community for its potential use in cancer treatment.
Mécanisme D'action
N-(cyclopropylmethyl)-2-hydroxybenzamide selectively inhibits RNA polymerase I by binding to a specific site on the enzyme. This leads to the disruption of ribosomal RNA synthesis, which in turn inhibits cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have a different mechanism of action compared to other RNA polymerase inhibitors, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in a variety of cancer cell lines, both in vitro and in vivo. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. N-(cyclopropylmethyl)-2-hydroxybenzamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyclopropylmethyl)-2-hydroxybenzamide is its specificity for RNA polymerase I, which makes it a promising candidate for cancer treatment. However, one limitation is that N-(cyclopropylmethyl)-2-hydroxybenzamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans.
Orientations Futures
There are several future directions for research on N-(cyclopropylmethyl)-2-hydroxybenzamide. One area of interest is the development of more potent and selective RNA polymerase inhibitors. Another area of interest is the combination of N-(cyclopropylmethyl)-2-hydroxybenzamide with other cancer therapies, such as chemotherapy or immunotherapy. Finally, more research is needed to determine the optimal dosage and treatment regimen for N-(cyclopropylmethyl)-2-hydroxybenzamide in humans, as well as its potential use in other diseases besides cancer.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2-hydroxybenzamide is a promising candidate for cancer treatment due to its selective inhibition of RNA polymerase I and potent anti-tumor activity. While there are limitations to its use in lab experiments, there are several future directions for research that may lead to the development of more effective therapies. Overall, N-(cyclopropylmethyl)-2-hydroxybenzamide represents an exciting area of research in the fight against cancer.
Méthodes De Synthèse
N-(cyclopropylmethyl)-2-hydroxybenzamide can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzoic acid with cyclopropylmethylamine, followed by a series of chemical reactions to produce the final compound. The synthesis method has been optimized to produce high yields and purity of N-(cyclopropylmethyl)-2-hydroxybenzamide.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2-hydroxybenzamide has been studied extensively for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I, which is overexpressed in many types of cancer cells. Inhibition of RNA polymerase I leads to the downregulation of ribosomal RNA synthesis, which is essential for cancer cell proliferation. N-(cyclopropylmethyl)-2-hydroxybenzamide has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-4-2-1-3-9(10)11(14)12-7-8-5-6-8/h1-4,8,13H,5-7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQQUHPMDFXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-hydroxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)










